

# An In-depth Technical Guide to the Physical and Chemical Properties of Koenine

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## Compound of Interest

Compound Name: Koenine

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## Abstract

**Koenine**, a carbazole alkaloid primarily isolated from *Murraya koenigii*, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Koenine**. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to facilitate a deeper understanding of this promising bioactive compound.

## Physical and Chemical Properties

**Koenine** is a solid carbazole alkaloid with a defined molecular structure and specific physicochemical characteristics. The quantitative properties are summarized in Table 1 for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	279.33 g/mol	[1][2]
Appearance	Solid	[1]
Melting Point	250 - 252 °C	[1]
Boiling Point	Data not available	
CAS Number	28200-63-7	[1]
IUPAC Name	3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-8-ol	[1]
Synonyms	Kenine	[1]
Solubility	Data not available for specific solvents. General solubility for carbazole alkaloids suggests solubility in organic solvents like ethanol, acetone, and DMSO.[3][4][5]	

## Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **Koenine**. While specific spectra for **Koenine** are not readily available in the public domain, the following sections describe the expected spectral characteristics based on its chemical structure and data from related carbazole alkaloids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **Koenine** is expected to show characteristic signals for aromatic protons, a hydroxyl group, a secondary amine, and methyl groups. The chemical shifts (δ) and coupling constants (J) would be indicative of the pyranocarbazole skeleton. Aromatic protons would likely appear in the downfield region (δ 7.0-8.0 ppm). The methyl groups would be observed in the upfield region.[6][7]

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum would display distinct signals for the 18 carbon atoms in the **Koenine** molecule. The aromatic and heteroaromatic carbons would resonate at lower field strengths ( $\delta$  100-160 ppm), while the aliphatic carbons of the methyl and pyran rings would appear at higher field strengths.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **Koenine** would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H stretching: A broad band around  $3200\text{--}3600\text{ cm}^{-1}$  for the hydroxyl group.
- N-H stretching: A sharp peak around  $3300\text{--}3500\text{ cm}^{-1}$  for the secondary amine.
- C-H stretching (aromatic): Peaks above  $3000\text{ cm}^{-1}$ .
- C-H stretching (aliphatic): Peaks below  $3000\text{ cm}^{-1}$ .
- C=C stretching (aromatic): Bands in the  $1450\text{--}1600\text{ cm}^{-1}$  region.
- C-O stretching: Absorptions in the  $1000\text{--}1300\text{ cm}^{-1}$  range.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Mass Spectrometry (MS)

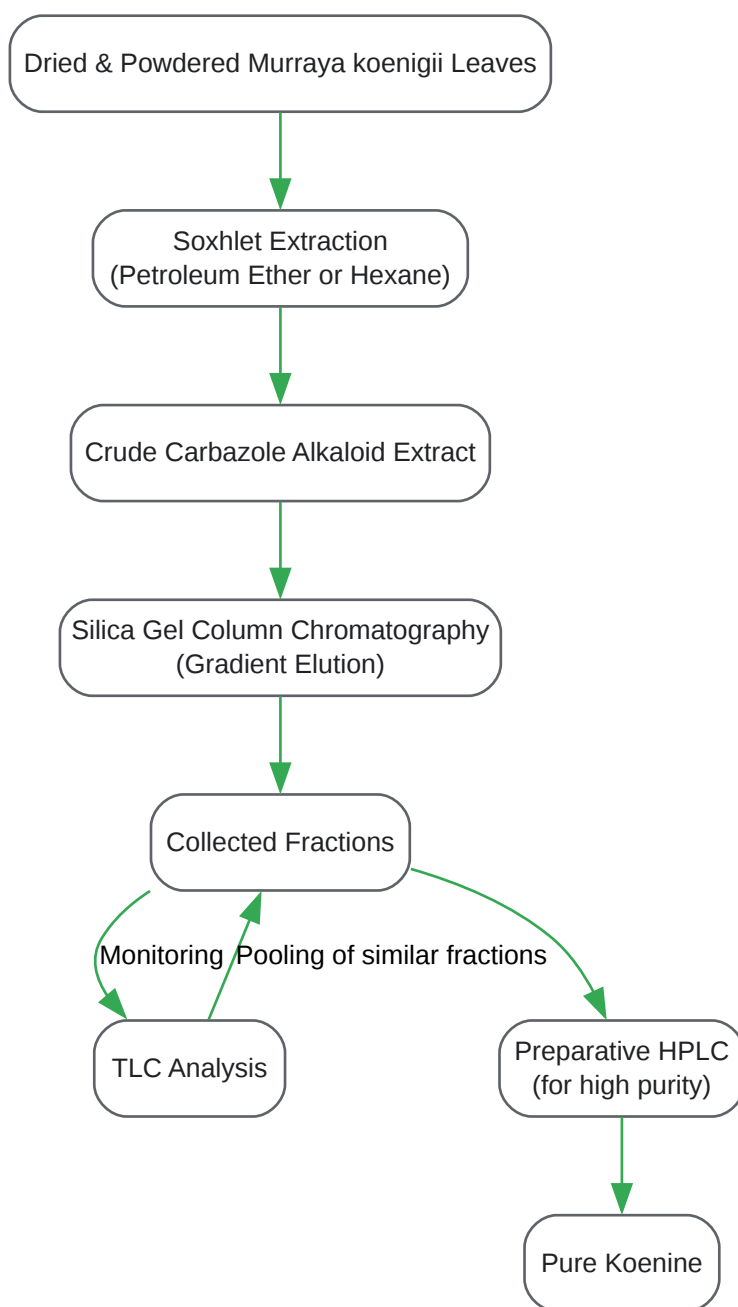
Mass spectrometry of **Koenine** would show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight ( $m/z = 279.33$ ). The fragmentation pattern would be characteristic of the pyranocarbazole structure, with fragments arising from the cleavage of the pyran ring and side chains.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and biological evaluation of **Koenine**, based on established protocols for carbazole alkaloids.

## Isolation and Purification

The primary source of **Koenine** is the leaves of *Murraya koenigii*. A general workflow for its isolation and purification is depicted below.



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**Figure 1:** General workflow for the isolation and purification of **Koenine**.

Methodology:

- **Extraction:** The dried and powdered leaves of *Murraya koenigii* are subjected to Soxhlet extraction using a non-polar solvent such as petroleum ether or hexane to selectively extract carbazole alkaloids.

- **Column Chromatography:** The crude extract is then subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) to separate the different alkaloids.
- **Fraction Monitoring:** The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing **Koenine**.
- **Purification:** Fractions containing **Koenine** are pooled and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.[\[20\]](#)[\[21\]](#)

## Biological Activity Assays

Carbazole alkaloids, including potentially **Koenine**, have been reported to exhibit various biological activities, notably the induction of apoptosis in cancer cells.

This assay is used to assess the cytotoxic effect of **Koenine** on cancer cell lines.

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Koenine** and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[\[3\]](#)[\[5\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

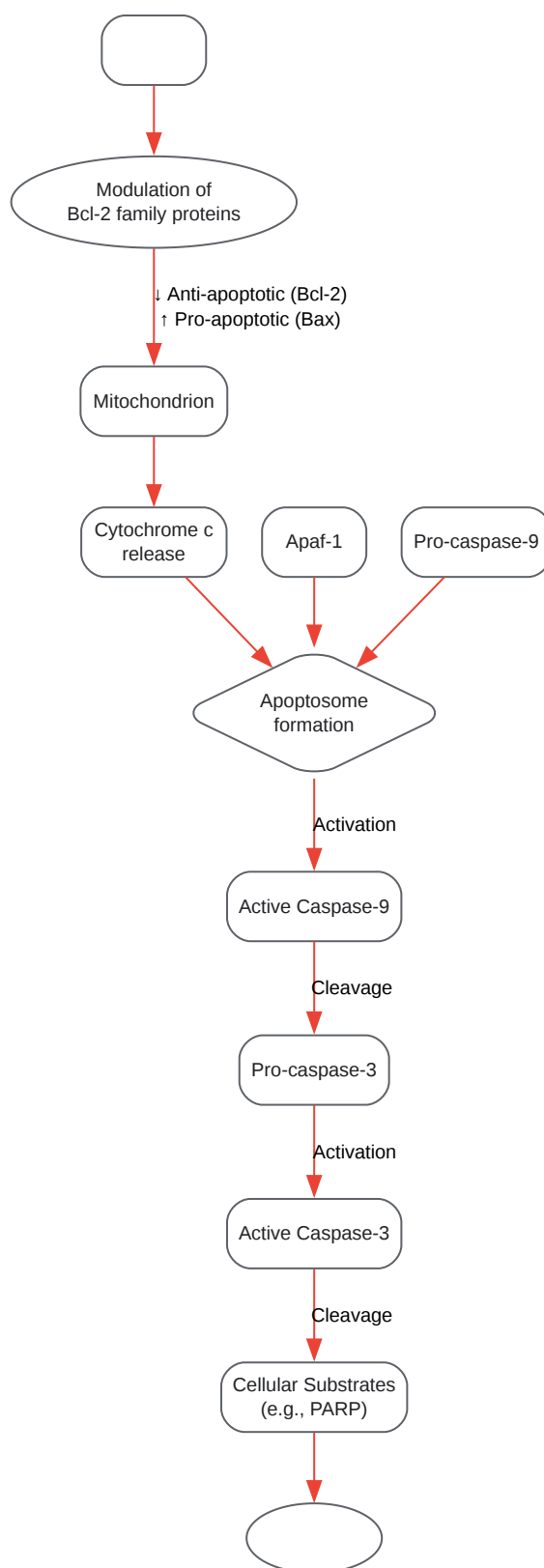
This method determines the Minimum Inhibitory Concentration (MIC) of **Koenine** against various microorganisms.

#### Protocol:

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
- Serial Dilution: Perform serial two-fold dilutions of **Koenine** in a 96-well microtiter plate containing growth medium.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plate under appropriate conditions for the test microorganism.
- MIC Determination: The MIC is the lowest concentration of **Koenine** that completely inhibits visible growth of the microorganism.[\[25\]](#)[\[26\]](#)[\[27\]](#)

## Signaling Pathway

Carbazole alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the activation of caspase-9 and caspase-3. A plausible signaling pathway for **Koenine**-induced apoptosis is illustrated below.



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**Figure 2:** Proposed signaling pathway for **Koenine**-induced apoptosis.

## Experimental Protocols for Pathway Analysis

These colorimetric or fluorometric assays quantify the activity of key executioner and initiator caspases.

Protocol:

- Cell Lysis: Lyse **Koenine**-treated and control cells to release cellular proteins.
- Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9) to the cell lysates.
- Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.
- Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the cleaved product. The increase in signal is proportional to the caspase activity.[\[1\]](#)[\[2\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

This technique is used to assess the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Protocol:

- Protein Extraction: Extract total protein from **Koenine**-treated and control cells.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bax) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescent substrate. The band intensity corresponds to the protein expression level.[\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)



## Conclusion

This technical guide consolidates the available information on the physical and chemical properties of **Koenine**, providing a valuable resource for the scientific community. While foundational data such as molecular weight and melting point are established, further research is required to determine its boiling point, solubility in various solvents, and to obtain detailed spectral data. The provided experimental protocols offer a starting point for researchers aiming to isolate, characterize, and evaluate the biological activities of this intriguing carbazole alkaloid. The elucidation of its mechanism of action, particularly in the context of apoptosis induction, warrants further investigation and may pave the way for the development of novel therapeutic agents.

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